molecular formula C11H18N4O B13573949 (5R,6R)-5-Amino-6-(1-isopropyl-1H-pyrazol-5-yl)piperidin-2-one

(5R,6R)-5-Amino-6-(1-isopropyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B13573949
M. Wt: 222.29 g/mol
InChI Key: FHFPPYRWXPJTOU-LDYMZIIASA-N
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Description

rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidin-2-one core substituted with an amino group and a pyrazolyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the piperidin-2-one ring, introduction of the amino group, and attachment of the pyrazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis. industrial methods often incorporate process optimization techniques to enhance efficiency, reduce costs, and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one involves its interaction with specific molecular targets. The amino and pyrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
  • rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Uniqueness

rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one is unique due to the presence of the pyrazolyl group, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(5R,6R)-5-amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C11H18N4O/c1-7(2)15-9(5-6-13-15)11-8(12)3-4-10(16)14-11/h5-8,11H,3-4,12H2,1-2H3,(H,14,16)/t8-,11-/m1/s1

InChI Key

FHFPPYRWXPJTOU-LDYMZIIASA-N

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)N

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)N

Origin of Product

United States

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